2-tert-Butyl-1,1,3,3-tetramethylguanidine

Catalog No.
S675799
CAS No.
29166-72-1
M.F
C9H21N3
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-Butyl-1,1,3,3-tetramethylguanidine

CAS Number

29166-72-1

Product Name

2-tert-Butyl-1,1,3,3-tetramethylguanidine

IUPAC Name

2-tert-butyl-1,1,3,3-tetramethylguanidine

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3

InChI Key

YQHJFPFNGVDEDT-UHFFFAOYSA-N

SMILES

CC(C)(C)N=C(N(C)C)N(C)C

Synonyms

Barton base; N-tert-Butyl-N’,N’,N’’,N’’-tetramethylguanidine; Tetramethyl-2-tert-butylguanidine

Canonical SMILES

CC(C)(C)N=C(N(C)C)N(C)C

Organic Synthesis:

-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, is a valuable reagent in organic synthesis, particularly for its ability to act as a strong, sterically hindered base.

  • Alkylation reactions: Barton's base can be used as a non-nucleophilic base for promoting alkylation reactions, offering advantages over traditional inorganic bases like sodium hydride or lithium diisopropylamide (LDA). Its steric bulk minimizes side reactions such as overalkylation and β-elimination [].
  • Aziridine formation: Barton's base plays a crucial role in the synthesis of aziridines, three-membered ring compounds containing a nitrogen atom. It efficiently deprotonates imines, facilitating their subsequent cyclization to form aziridines [].

Catalysis:

Beyond its use as a base, Barton's base exhibits catalytic activity in various organic transformations.

  • Acylation reactions: Studies have explored the use of Barton's base as a catalyst for acylation reactions, demonstrating its ability to activate carboxylic acids and promote their reaction with various nucleophiles [].
  • Polymerization reactions: Barton's base has been investigated as a catalyst for ring-opening polymerization of cyclic esters, offering potential for the development of novel polymeric materials [].

Medicinal Chemistry:

The unique properties of Barton's base have attracted interest in the field of medicinal chemistry.

  • Drug delivery: Researchers have explored the potential of Barton's base as a carrier molecule for drug delivery, owing to its ability to form stable complexes with various drugs and enhance their solubility [].
  • Enzyme inhibition: Studies suggest that Barton's base derivatives may possess inhibitory activity against certain enzymes, potentially leading to the development of new therapeutic agents [].

2-tert-Butyl-1,1,3,3-tetramethylguanidine, commonly referred to as Barton's base, is an organic compound characterized by its strong basicity and steric hindrance due to the presence of bulky tert-butyl and methyl groups. It was first synthesized in 1982 by Nobel Prize-winning chemist Derek Barton and his team. This compound is notable for its high pKa values, which indicate its ability to act as a strong base in various

Barton's base acts as a Brønsted-Lowry base by accepting a proton (H+) from a substrate. The high steric hindrance around the central carbon prevents over-deprotonation and allows for selective activation of specific sites on the substrate molecule. This selectivity makes Barton's base valuable for controlled organic transformations.

Barton's base is a corrosive and flammable liquid. It can cause severe skin burns and eye damage []. Here are some safety precautions to consider when handling Barton's base:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from heat and open flames.
  • Dispose of waste according to proper hazardous waste disposal regulations [].

Barton's base is primarily utilized as a reagent in organic synthesis. It facilitates several types of reactions, including:

  • Alkylation Reactions: It can effectively alkylate various substrates under mild conditions.
  • Formation of Aziridines: Barton's base is involved in the synthesis of aziridines from suitable precursors.
  • Deprotonation Reactions: Its strong basicity allows it to deprotonate weak acids efficiently.

These reactions are significant in synthetic organic chemistry, where the need for mild conditions and selectivity is often paramount .

The synthesis of 2-tert-Butyl-1,1,3,3-tetramethylguanidine typically involves the reaction of tert-butylamine with a Vilsmeier salt. The Vilsmeier salt itself is generated from the reaction between phosgene and tetramethylurea. This method provides a straightforward pathway to obtain Barton's base with high purity and yield .

Barton's base finds utility in various applications within organic chemistry:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.
  • Catalysis: Due to its strong basicity, it can act as a catalyst in certain reactions.
  • Pharmaceutical Chemistry: Its properties may be leveraged in drug development processes where specific reactivity is required.

The versatility of Barton's base makes it a valuable tool for synthetic chemists .

Several compounds share structural or functional similarities with 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Here are some notable examples:

Compound NameStructureUnique Features
N,N,N',N'-TetramethylguanidineC7H18N4Less sterically hindered; lower pKa
1-Methyl-3-(tert-butyl)guanidineC8H18N4Similar steric hindrance; used in different reactions
2-Methyl-1,1,3-trimethylguanidineC8H18N4Lower steric hindrance compared to Barton's base

Each of these compounds has unique properties that distinguish them from Barton's base. For instance, N,N,N',N'-Tetramethylguanidine lacks the tert-butyl group and exhibits different reactivity patterns due to reduced steric hindrance .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (25%): Combustible liquid [Warning Flammable liquids];
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-tert-butyl-1,1,3,3-tetramethylguanidine

Dates

Modify: 2023-08-15

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